N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Benzothiazole SAR

Addressing the need for a well-characterized benzothiazole building block with a unique substitution pattern for SAR studies. This compound offers a defined 4-methoxy-7-methylbenzothiazole core for hit-to-lead optimization. - Distinct physicochemical profile: LogP 3.41 and 5 H-bond acceptors differentiate it from the 4,7-dimethyl analog, enabling precise SAR exploration. - Suitable as a reference standard: exact mass 274.07759887 Da enables unambiguous LC-MS/HPLC identification. - Commercial purity of 98% ensures reproducible results in kinase, GPCR, or herbicide PET inhibition assays.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
CAS No. 1350989-14-8
Cat. No. B1402929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
CAS1350989-14-8
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CO3
InChIInChI=1S/C14H14N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h3-7H,8H2,1-2H3,(H,15,16)
InChIKeyFEUNAXFPQPCNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine Identity & Procurement


N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS 1350989-14-8) is a synthetic N-substituted 2-aminobenzothiazole derivative with molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol. It features a benzothiazole core bearing a methoxy substituent at position 4, a methyl group at position 7, and an N-(2-furylmethyl)amine moiety at position 2 . The compound is commercially available from multiple vendors at purities of 95–98% and is catalogued in PubChem under CID 71300263 [1]. Benzothiazole derivatives as a class are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties, making them valuable scaffolds in medicinal chemistry and agrochemical research [2].

Scaffold context
4-methoxy-7-methyl substitution pattern for benzothiazole SAR exploration
Procurement confidence
Multi-vendor availability with documented purity specifications and SDS
Analytical identity
Well-defined exact mass supports unambiguous HRMS and LC-MS verification

N-(2-Furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine: Limitations of Generic Analogs


Closely related N-(2-furylmethyl)benzothiazol-2-amines differ in the number, position, and electronic nature of substituents on the benzothiazole ring, which critically determines their physicochemical properties and potential biological interactions. The specific 4-methoxy-7-methyl substitution pattern in the target compound is distinct from the 4,7-dimethyl analog (CAS 1350989-03-5; MW 258.34), the unsubstituted N-(2-furylmethyl)benzothiazol-2-amine (CAS 155672-49-4; MW 230.29), and the regioisomeric 6-methoxy analog (CAS 16763-25-0; MW 260.31) . These structural variations lead to differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that preclude generic substitution without altering experimental outcomes. The 4-methoxy group introduces a hydrogen-bond acceptor that is absent in the 4,7-dimethyl analog, while the 7-methyl group provides steric and electronic modulation distinct from 7-chloro or 7-unsubstituted congeners [1].

4,7-dimethyl analog vs. target Methoxy-to-methyl shift reduces H-bond acceptors and alters lipophilicity, potentially shifting target binding profile
6-methoxy regioisomer vs. target Different substitution position changes electronic distribution and molecular recognition, limiting direct replacement
Unsubstituted furylmethyl analog vs. target Absence of ring substituents markedly lowers lipophilicity and removes critical H-bond vectors, compromising scaffold comparability

N-(2-Furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine: Differential Evidence vs. Analogs


LogP Differentiation vs. Structural Analogs

The target compound has a vendor-reported LogP of 3.41 (calculated/predicted), which is higher than the predicted LogP of the unsubstituted N-(2-furylmethyl)-1,3-benzothiazol-2-amine (CAS 155672-49-4; estimated LogP ~2.5–2.8 based on lower molecular weight and fewer hydrophobic substituents) and elevated relative to the 4,7-dimethyl analog (CAS 1350989-03-5) where the methoxy oxygen is replaced by a methyl group, reducing hydrogen-bond acceptor count from 5 to 3 . In the context of 2-aminobenzothiazole SAR, lipophilicity has been shown to correlate with photosynthetic electron transport (PET) inhibitory activity in spinach chloroplasts, with more lipophilic congeners demonstrating enhanced herbicidal potency [1].

LogP vs. analogs
Class-level inference
LogP 3.41 vs. ~2.5–2.8 (unsubstituted); +0.6–0.9 log units
Reported lipophilicity context may support cell-permeability screening
Predicted values only; experimental LogP not available
Lipophilicity Drug-likeness Benzothiazole SAR

Molecular Weight Differentiation from Analogs

The target compound has a molecular weight of 274.34 g/mol (C14H14N2O2S), which is intermediate among its closest analogs. It is 16 Da heavier than the 4,7-dimethyl analog (CAS 1350989-03-5, MW 258.34, C14H14N2OS) due to the oxygen-for-methylene substitution at position 4, and 14 Da heavier than the 6-methoxy regioisomer (CAS 16763-25-0, MW 260.31, C13H12N2O2S) due to the additional methyl group at position 7 . The exact mass of 274.07759887 Da provides a unique identifier for analytical verification via high-resolution mass spectrometry [1].

MW & exact mass
Cross-study comparable
274.0776 Da; +16 Da vs. 4,7-dimethyl analog
Distinct exact mass enables unambiguous identity confirmation
Useful for HRMS differentiation from co-eluting analogs
Molecular weight Physicochemical properties Benzothiazole analog comparison

Hydrogen-Bond Acceptor Capacity: Methoxy vs. Methyl Substitution

The target compound possesses 5 hydrogen-bond acceptor sites (versus 3 in the 4,7-dimethyl analog CAS 1350989-03-5), a difference driven by the 4-methoxy oxygen and the furan ring oxygen, which are common to all N-(2-furylmethyl) analogs [1]. The additional methoxy oxygen at position 4 provides a distinct hydrogen-bond acceptor vector that is absent in the 4,7-dimethyl analog. In benzothiazole-based kinase inhibitors and antimicrobial agents, the presence and positioning of hydrogen-bond acceptors on the benzothiazole ring have been shown to influence target binding affinity and selectivity [2].

H-bond acceptor count
Class-level inference
5 acceptors vs. 3 for 4,7-dimethyl; +2 HBA, TPSA ~51 Ų
Methoxy oxygen adds H-bond vector absent in methyl analog
Computed values; may affect target engagement in kinase/GPCR assays
Hydrogen bonding Drug-receptor interaction Benzothiazole pharmacophore

Commercial Purity and Availability

The target compound is commercially available at 98% purity from Fluorochem (Product Code F768700) with full SDS documentation including hazard classification (GHS07 Warning: H302, H315, H319, H335) . Multiple vendors including AKSci (95% purity), Chemsrc (98% purity), and Leyan (98% purity) list the compound, with reported storage condition of long-term cool, dry place and shipping from US, UK, and China stock locations . The 4,7-dimethyl analog (CAS 1350989-03-5) is available at 97% purity, while the unsubstituted analog (CAS 155672-49-4) is typically offered at 95% .

Commercial purity
Data to verify
98% (Fluorochem, Chemsrc); SDS and GHS documentation available
Purity documentation supports assay reproducibility
Vendor specifications; independent verification recommended
Compound procurement Purity specification Vendor comparison

N-(2-Furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine: Recommended Applications


Medicinal Chemistry: Hit Expansion via Lipophilicity and H-Bond Capacity

The target compound serves as a privileged scaffold for hit-to-lead optimization in antimicrobial or anticancer programs where the benzothiazole core is a known pharmacophore. Its LogP of 3.41 and 5 hydrogen-bond acceptor sites [1] differentiate it from the 4,7-dimethyl analog, providing a distinct physicochemical profile for SAR exploration. Researchers synthesizing focused libraries of N-substituted 2-aminobenzothiazoles can use this compound as a key intermediate or reference standard, leveraging its unique substitution pattern to probe the effects of 4-methoxy vs. 4-methyl substitution on target binding .

Analytical Reference Standard for LC-MS Method Development

With a commercial purity of 98% and a well-defined exact mass of 274.07759887 Da [1], the target compound is suitable as a reference standard for developing LC-MS or HPLC methods to detect and quantify benzothiazole derivatives in complex matrices. Its unique exact mass distinguishes it from the 4,7-dimethyl analog (exact mass ~258.08 Da) and the 6-methoxy regioisomer (exact mass ~260.06 Da), enabling unambiguous identification even when chromatographic resolution is limited .

Agrochemical Discovery: Herbicidal Lead via PET Inhibition

N-substituted 2-aminobenzothiazoles have demonstrated inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with activity correlated to compound lipophilicity [1]. The target compound's LogP of 3.41 places it in a favorable lipophilicity range for PET inhibition based on class-level SAR . Researchers exploring benzothiazole-based herbicides can evaluate this compound alongside its 4,7-dimethyl and unsubstituted analogs to map the contribution of the 4-methoxy group to herbicidal potency and selectivity, using the established spinach chloroplast PET assay as a screening platform.

Chemical Biology Probe: Kinase and GPCR Target Engagement

Benzothiazole derivatives, particularly those with 2-amino substitutions, have been reported as kinase inhibitors and adenosine receptor ligands [1]. The target compound's combination of a furylmethylamine moiety (providing π-stacking and hydrogen-bonding potential) with the 4-methoxy-7-methylbenzothiazole core (modulating electronic properties and lipophilicity) makes it a candidate for screening against kinase panels or GPCR targets. Its distinct structure relative to common benzothiazole screening hits may offer selectivity advantages that warrant investigation in target engagement assays .

Application
Selection Property
Validation Focus
Hit expansion & SAR
Methoxy vs. methyl substitution pattern, lipophilicity shift
Benzothiazole scaffold screening in antimicrobial/anticancer models
LC-MS reference standard
Well-defined exact mass, documented purity documentation
Method development and compound verification in research matrices
Agrochemical screening
Lipophilicity profile consistent with PET inhibition class
Spinach chloroplast PET assay and herbicidal lead identification
Chemical biology probe
Furylmethylamine moiety and 4-methoxy-7-methyl core
Kinase and GPCR target engagement assay context
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